[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Overview
Description
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, structure, and biological activity of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene. This reaction pathway ultimately leads to the formation of the desired thiazole derivative. The molecular structure features a furan ring substituted at the 2-position with an anilide, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Gram-positive bacteria : Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus.
- Gram-negative bacteria : The compound showed MIC values of 2.33 to 156.47 µM against Escherichia coli and 11.29 to 77.38 µM against Salmonella typhi.
- Fungal strains : Effective against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented extensively. For example, certain synthesized derivatives have shown promising activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Derivative A | NCI-H522 (Lung) | 0.06 |
Derivative B | MCF7 (Breast) | 0.10 |
Derivative C | HT29 (Colon) | 2.50 |
These results indicate that modifications on the thiazole scaffold can enhance anticancer efficacy, making it a valuable target for further research .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to its ability to enhance antioxidant enzyme activities in biological systems .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated various thiazole derivatives, including this compound, revealing that structural modifications significantly influenced their antimicrobial potency against both bacterial and fungal pathogens .
- Anticancer Evaluation : Another research focused on the anticancer activities of thiazole derivatives demonstrated that specific substitutions on the thiazole ring could lead to enhanced selectivity and potency against cancer cell lines like MCF7 and HT29 .
- Antioxidant Assessment : A study assessing the antioxidant properties highlighted that certain derivatives showed superior activity in scavenging DPPH radicals compared to standard antioxidants like ascorbic acid .
Properties
IUPAC Name |
[2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUKFRLLCUUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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